molecular formula C25H29NO2 B4110918 5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide

5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide

Cat. No.: B4110918
M. Wt: 375.5 g/mol
InChI Key: UAWYTAOTYWGVMR-UHFFFAOYSA-N
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Description

5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide is a synthetic organic compound characterized by the presence of an adamantyl group, a methoxy group, and a benzamide structure The adamantyl group is known for its bulky and rigid structure, which imparts unique physical and chemical properties to the compound

Properties

IUPAC Name

5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO2/c1-16-5-3-4-6-22(16)26-24(27)21-12-20(7-8-23(21)28-2)25-13-17-9-18(14-25)11-19(10-17)15-25/h3-8,12,17-19H,9-11,13-15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWYTAOTYWGVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)C34CC5CC(C3)CC(C5)C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the adamantyl intermediate: The adamantyl group can be introduced through the reaction of adamantane with suitable halogenating agents, followed by substitution reactions to introduce functional groups.

    Amidation: The final step involves the formation of the benzamide structure through the reaction of the intermediate with 2-methylphenylamine under appropriate conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The adamantyl group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the benzamide group can yield amines.

Scientific Research Applications

5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique physical and chemical properties.

Mechanism of Action

The mechanism of action of 5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The methoxy and benzamide groups can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds like amantadine and rimantadine, which also contain the adamantyl group, are known for their antiviral properties.

    Benzamide derivatives: Compounds like sulpiride and tiapride, which contain the benzamide structure, are used as antipsychotic agents.

Uniqueness

5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide is unique due to the combination of the adamantyl, methoxy, and benzamide groups in its structure. This unique combination imparts distinct physical and chemical properties, making it a valuable compound for various scientific research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide
Reactant of Route 2
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5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide

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